Home > Products > Screening Compounds P133919 > Glasdegib hydrochloride
Glasdegib hydrochloride - 1095173-64-0

Glasdegib hydrochloride

Catalog Number: EVT-1798558
CAS Number: 1095173-64-0
Molecular Formula: C21H23ClN6O
Molecular Weight: 410.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glasdegib hydrochloride is classified as an investigational and approved drug. It falls under the category of small molecule inhibitors, with a specific focus on oncological applications. The compound was developed by Pfizer and received approval from the U.S. Food and Drug Administration in December 2018. Its chemical structure is defined by the formula C21H22N6OC_{21}H_{22}N_{6}O with a molar mass of approximately 374.448 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of glasdegib hydrochloride involves multiple steps, typically starting from 4-isocyanatobenzonitrile and (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate. The synthesis pathway includes:

  1. Formation of a protected urea: The reaction between 4-isocyanatobenzonitrile and the piperidine derivative yields a methoxy-protected urea.
  2. Conversion to acid: This intermediate is then converted to an acid.
  3. Amide formation: The acid reacts with benzene-1,2-diamine to form an amide.
  4. Salt formation: Finally, the free base of glasdegib is reacted with maleic acid to produce glasdegib maleate, which can be further converted into its hydrochloride form .

The synthesis can be optimized for industrial scale production, ensuring safety and efficiency without toxic reagents.

Molecular Structure Analysis

Structure and Data

The molecular structure of glasdegib hydrochloride reveals a complex arrangement conducive to its biological activity. The compound features multiple functional groups that facilitate its interaction with biological targets. Key structural data includes:

  • Chemical Formula: C21H22N6OC_{21}H_{22}N_{6}O
  • Molar Mass: 374.448 g/mol
  • Structural Characteristics: The compound contains a p-cyano urea moiety which contributes to its pharmacokinetic properties .
Chemical Reactions Analysis

Reactions and Technical Details

Glasdegib hydrochloride undergoes various chemical reactions relevant to its synthesis and stability:

  1. Salt Formation: The conversion from glasdegib free base to its hydrochloride involves protonation reactions with hydrochloric acid.
  2. Polymorphism: Glasdegib exhibits polymorphic behavior, leading to different crystalline forms with distinct physical properties such as melting points and solubility profiles .
  3. Stability Studies: Thermal analyses (Differential Scanning Calorimetry and Thermogravimetric Analysis) help assess the stability of different salt forms under various conditions .
Mechanism of Action

Process and Data

Glasdegib acts primarily by inhibiting the hedgehog signaling pathway, which is often aberrantly activated in cancer cells. It binds selectively to the smoothened receptor, blocking downstream signaling that promotes cell proliferation and survival in malignant cells. This inhibition leads to:

  • Reduced tumor growth: By disrupting the signaling cascade, glasdegib effectively limits cancer cell proliferation.
  • Clinical Efficacy: Clinical trials have demonstrated that patients receiving glasdegib in combination with low-dose cytarabine show improved survival outcomes compared to those receiving cytarabine alone .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glasdegib hydrochloride exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is reported at approximately 0.02 mg/mL when formulated as di-HCl monohydrate salt.
  • LogP: 2.28, indicating moderate lipophilicity.
  • pKa: Approximately 6, suggesting it exists predominantly in its protonated form at physiological pH .

These properties are critical for understanding its pharmacokinetic behavior and formulation strategies.

Applications

Scientific Uses

Glasdegib hydrochloride's primary application is in oncology, specifically for treating acute myeloid leukemia. Its mechanism as a hedgehog pathway inhibitor positions it as a valuable therapeutic agent in cancer treatment regimens, particularly for patients unable to tolerate more aggressive chemotherapy options.

Additionally, ongoing research may explore its potential applications in other malignancies where hedgehog signaling plays a pivotal role, expanding its therapeutic utility beyond AML .

Discovery and Development of Glasdegib Hydrochloride

Historical Context of Hedgehog Pathway Inhibitors in Oncology

The Hedgehog (Hh) signaling pathway, a critical regulator of embryogenesis and stem cell maintenance, emerged as an oncology target following the discovery of its aberrant activation in cancers. In Gorlin syndrome (nevoid basal cell carcinoma syndrome), patients with PTCH1 mutations exhibited constitutive Hh pathway activation, leading to basal cell carcinomas and medulloblastomas [9]. This established the pathogenetic link between dysregulated Hh signaling and cancer, driving the development of Smoothened (SMO) inhibitors. The first-generation natural product inhibitor cyclopamine (a steroidal alkaloid) demonstrated proof-of-concept by inducing apoptosis in CD34⁺ acute myeloid leukemia (AML) cells and sensitizing them to cytarabine [9]. However, its poor bioavailability and toxicity necessitated synthetic alternatives. Vismodegib (GDC-0449), approved in 2012 for basal cell carcinoma, became the first clinically validated SMO inhibitor, followed by sonidegib (LDE225). Both agents showed moderate single-agent activity in preclinical AML models but revealed synergistic potential when combined with hypomethylating agents or chemotherapy [9] [10].

Table 1: Evolution of Key Hedgehog Pathway Inhibitors

CompoundOrigin/TargetKey Preclinical Findings in Hematologic MalignanciesClinical Translation
CyclopamineNatural SMO inhibitorInduced apoptosis in CD34⁺ AML cells; reversed cytarabine resistanceNot developed clinically due to toxicity
VismodegibSynthetic SMO inhibitorSynergy with 5-azacytidine in AML cell linesApproved for solid tumors; limited AML efficacy
GlasdegibBenzimidazole-based SMO inhibitorReduced leukemic stem cell burden in xenografts; enhanced cytarabine efficacyFDA-approved for AML (2018) in combination with LDAC

Rational Design Strategies for Benzimidazole-Based SMO Antagonists

Glasdegib’s discovery originated from Pfizer’s efforts to optimize benzimidazole scaffolds for enhanced SMO inhibition and drug-like properties. Early benzimidazole derivatives exhibited potent SMO binding but faced challenges:

  • High lipophilicity: Led to poor solubility and metabolic instability [7].
  • Epimerization risk: Chiral centers at the piperidine ring were prone to racemization under physiological conditions [4].

Structural modifications addressed these limitations:

  • Introduction of p-cyano urea moiety: Improved physicochemical properties by reducing logP while maintaining nanomolar potency (IC₅₀ = 5 nM in GLI-luciferase reporter assays) [1] [7].
  • Stereoselective synthesis: The critical (2R,4R) configuration of the piperidine ring was preserved using enzymatic dynamic kinetic resolution (DKR). Transaminase enzyme ATA-036 converted 4-ketopiperidine intermediate 220 to chiral amine 221 with >99% enantiomeric excess and >10:1 trans/cis selectivity [1].
  • Salt selection: Maleate was chosen over hydrochloride or mandelate salts due to superior stability. Glasdegib monomaleate minimized epimer formation (<2% after 6 weeks at 50°C/75% RH) versus dihydrochloride hydrates [4]. The unexpected isolation of a dimaleate salt—characterized as a double salt via ¹⁵N ssNMR and X-ray diffraction—showed higher solubility but inferior stability, confirming monomaleate as the optimal form [4].

Table 2: Key Physicochemical Properties of Glasdegib Salts

PropertyMonomaleateDimaleateDihydrochloride Hydrate
Solubility (mg/mL)1.73.20.9
Epimer Formation<2% (6 weeks, 50°C)>15% (6 weeks, 50°C)8–12% (6 weeks, 50°C)
Crystalline StabilityHighModerateLow (hygroscopic)

Pfizer’s Drug Development Pipeline: Target Selection and Lead Optimization

Glasdegib (PF-04449913) advanced through Pfizer’s oncology pipeline via a coordinated strategy targeting leukemic stem cells (LSCs):

  • Target rationale: SMO was prioritized due to its overexpression in CD34⁺ AML cells and role in maintaining LSC dormancy. Preclinical studies confirmed that SMO inhibition reduced LSC burden in xenograft models and sensitized cells to chemotherapy [1] [9].
  • Lead optimization: Iterative medicinal chemistry refined potency and pharmacokinetics:
  • Reducing hERG liability: Early leads exhibited QTc prolongation risk; introducing the 4-cyanophenyl group mitigated this issue [7].
  • Enhancing bioavailability: The final candidate achieved 77% oral bioavailability in humans with dose-proportional exposure (tₘₐₓ = 1.7–4 hours; t₁/₂ = 17.4–23.9 hours) [2] [7].
  • Pipeline positioning: Glasdegib was developed concurrently with Pfizer’s AML assets (e.g., gemtuzumab ozogamicin). The BRIGHT trial series evaluated combinations beyond low-dose cytarabine (LDAC):
  • BRIGHT 1012 (Phase 1b): Glasdegib + azacitidine in high-risk myelodysplastic syndromes (MDS) or AML [3].
  • BRIGHT AML 1019 (Phase 3): Glasdegib + intensive chemotherapy (cytarabine/daunorubicin) or azacitidine [3] [6].

Table 3: Clinical Development Phases of Glasdegib in Pfizer’s Pipeline

Trial IdentifierPhaseRegimenPatient PopulationPrimary Endpoint
BRIGHT 1003IIGlasdegib + LDAC vs. LDACNewly diagnosed AML (age ≥75 or comorbidities)Overall survival
BRIGHT 1012IbGlasdegib + azacitidineUntreated high-risk MDS or AMLSafety/tolerability
BRIGHT AML 1019IIIGlasdegib + cytarabine/daunorubicinNewly diagnosed AML (fit for intensive chemotherapy)Event-free survival

Glasdegib’s 2018 FDA approval marked the first Hh pathway inhibitor for AML, validating SMO as a therapeutic target in hematologic malignancies [3] [8].

Properties

CAS Number

1095173-64-0

Product Name

Glasdegib hydrochloride

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride

Molecular Formula

C21H23ClN6O

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C21H22N6O.ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1H/t16-,19-;/m1./s1

InChI Key

OCHAAZGYSAHXOF-LJLRIERRSA-N

SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.